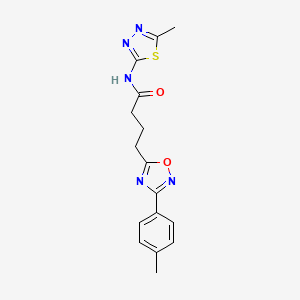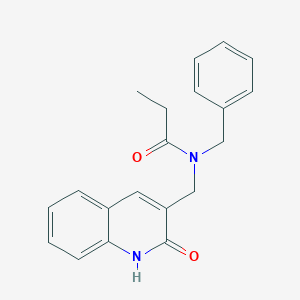![molecular formula C15H20Cl2N2O3S B7715285 N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide, commonly known as CMS, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CMS is a sulfonamide-based compound that is primarily used as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of CMS is not fully understood. However, it is believed that CMS exerts its biological effects by inhibiting the activity of certain enzymes and proteins.
Biochemical and Physiological Effects:
CMS has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CMS can inhibit the growth of cancer cells, fungi, and viruses. CMS has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
CMS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CMS has low toxicity and is relatively inexpensive. However, CMS has limitations as well. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, CMS can be sensitive to light and air, which can impact its stability.
Orientations Futures
There are several future directions for research on CMS. One potential area of study is the development of CMS-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CMS and its potential applications in agriculture and materials science. Finally, studies are needed to address the limitations of CMS, such as its solubility and stability, to improve its effectiveness in lab experiments and potential applications.
Méthodes De Synthèse
CMS can be synthesized through a multistep process that involves the reaction of cyclohexylamine with morpholine to form N-cyclohexyl-N-morpholin-4-ylpropanamide. This intermediate is then reacted with methanesulfonyl chloride to form CMS.
Applications De Recherche Scientifique
CMS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, CMS has been investigated for its anticancer, antifungal, and antiviral properties. In agriculture, CMS has been studied for its potential as a pesticide. In materials science, CMS has been examined for its use in the development of advanced materials.
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-23(21,22)19(11-6-3-2-4-7-11)10-14(20)18-15-12(16)8-5-9-13(15)17/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCGQPAMOOIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1Cl)Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

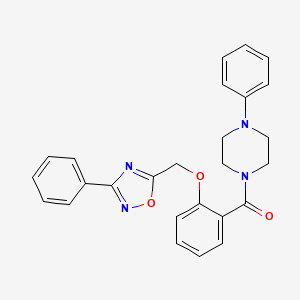
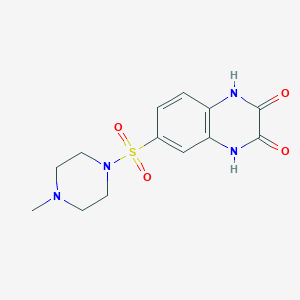

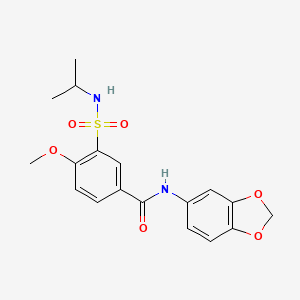

![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
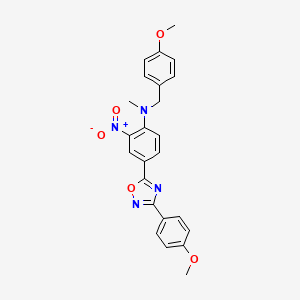
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
